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Introduction

Neopentasilane (NPS), with the chemical formula SisH12, is emerging as a key precursor in
semiconductor manufacturing for the deposition of high-quality silicon-based thin films. Its
unique molecular structure and properties offer significant advantages over traditional silicon
precursors like silane (SiH4) and disilane (SizHs), particularly in enabling lower process
temperatures and achieving higher growth rates. These characteristics are critical for the
fabrication of advanced semiconductor devices with smaller feature sizes and more complex
architectures, where minimizing the thermal budget is essential to prevent dopant diffusion and
preserve the integrity of underlying structures.[1]

This document provides detailed application notes and experimental protocols for the use of
neopentasilane in two key semiconductor fabrication processes: Chemical Vapor Deposition
(CVD) for epitaxial silicon and silicon-germanium films, and Plasma-Enhanced Atomic Layer
Deposition (PEALD) for silicon nitride films.

Properties of Neopentasilane

Neopentasilane is a branched-chain oligosilane, which contributes to its lower decomposition
temperature compared to linear silanes.[2] This property is advantageous for low-temperature
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deposition processes. It is a liquid at room temperature, which allows for reliable vapor delivery
using bubbler-based systems.[3]

Applications Overview

The primary applications of neopentasilane in semiconductor fabrication are centered around
the deposition of thin films:

e Chemical Vapor Deposition (CVD): Used for the epitaxial growth of high-quality silicon (Si)
and silicon-germanium (SiGe) films at significantly higher rates and lower temperatures than
traditional precursors.[3][4][5] This is particularly beneficial for applications such as raised
source/drains in advanced transistors and for creating strained silicon layers to enhance
carrier mobility.[1]

o Plasma-Enhanced Atomic Layer Deposition (PEALD): Employed as a silicon precursor for
the deposition of silicon nitride (SiNx) films.[6][7][8] PEALD allows for atomic-level control
over film thickness and excellent conformality, which are crucial for applications like sidewall
spacers, encapsulation layers, and gate dielectrics in modern transistors. Neopentasilane is
favored in these processes as it is a carbon- and halogen-free precursor, which helps in
depositing pure SiNx films.[6][8]

Data Presentation
Table 1: Comparative Growth Rates of Silicon
Precursors in CVD
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Deposition

Partial

. Growth Rate
Precursor Temperature Pressure Carrier Gas .
(nm/min)

(°C) (mTorr)
Neopentasilane

700 20 H2 215
(NPS)
Neopentasilane

650 20 H2 130
(NPS)
Neopentasilane

600 20 H2 54
(NPS)
Neopentasilane

600 65 H2 130
(NPS)
Disilane (SizHe) 650 10 H2 ~40
Silane (SiHa4) 650 20 H2 ~5
Dichlorosilane

700 52 H2 ~10

(DCS)

Data extracted from references[1][3][4][9].

Table 2: Process Parameters and Film Properties for
PEALD of Silicon Nitride using Neopentasilane
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Parameter

Value

Deposition Temperature

250 - 300 °C

Neopentasilane (NPS) Pulse Time

Variable (process dependent)

N2z Plasma Power 250 - 750 W
N2 Plasma Exposure Time 2-30s
Chamber Pressure ~0.56 Torr
Growth per Cycle (GPC) 1.4 Alcycle
Refractive Index 2.07-2.14

Wet Etch Rate (100:1 HF)

2 - 40 nm/min (highly dependent on plasma

conditions)

Film Density

~2.21 g/cm3 (for optimized low wet etch rate

films)

Data extracted from references[2][6][7][8].

Experimental Protocols

Protocol 1: Chemical Vapor Deposition (CVD) of
Epitaxial Silicon using Neopentasilane

Objective: To grow a high-quality epitaxial silicon film on a silicon substrate at a high growth

rate and a relatively low temperature.

Materials and Equipment:

Silicon (100) wafers.

Single-wafer CVD reactor with a lamp-based heating system.

Neopentasilane (NPS) liquid precursor in a temperature-controlled bubbler.

High-purity hydrogen (Hz2) or nitrogen (N2) carrier gas.
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 Dilute hydrofluoric acid (HF) solution for pre-deposition cleaning.
Procedure:
o Substrate Preparation:

o Perform a standard RCA clean on the silicon wafer to remove organic and metallic
contaminants.

o Immediately prior to loading into the CVD reactor, perform a dilute HF dip (e.g., 2-minute
dip in 10:1 H20:HF) to remove the native oxide and hydrogen-passivate the surface.[4]

o Rinse with deionized water and dry with nitrogen gas.
e Precursor Delivery Setup:

o The neopentasilane precursor is held in a stainless-steel bubbler heated to a constant
temperature (e.g., 35 °C) to maintain a stable vapor pressure (approximately 30 Torr at
this temperature).[3]

o A carrier gas (typically Hz) is bubbled through the liquid NPS to transport the precursor
vapor to the reaction chamber. The flow rate of the carrier gas controls the partial pressure
of NPS in the reactor.

o Deposition Process:

[e]

Load the prepared silicon wafer into the CVD reactor.

o

Pump the chamber down to the base pressure.

[¢]

Heat the wafer to the desired deposition temperature (e.g., 600-700 °C) under a
continuous flow of the carrier gas.[9]

[¢]

Introduce the neopentasilane precursor into the chamber by flowing the carrier gas
through the bubbler. The partial pressure of NPS is typically in the range of 20-65 mTorr.[1]

[4]
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o The total pressure in the reactor is maintained at a constant value, for example, 6 Torr.[1]

[3]

o The deposition time will depend on the desired film thickness and the calibrated growth
rate under the specific process conditions.

o After the deposition is complete, stop the NPS flow and cool down the wafer under the
carrier gas flow.

o Post-Deposition Characterization:

o Measure the film thickness using techniques like ellipsometry or by measuring the step
height on a patterned wafer.[9]

o Assess the crystalline quality of the epitaxial film using Transmission Electron Microscopy
(TEM) and X-ray Diffraction (XRD).[4][5]

o Evaluate the electrical properties of the film by fabricating and testing devices such as
Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETSs).[5]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Silicon Nitride using Neopentasilane

Obijective: To deposit a conformal and high-quality silicon nitride thin film with precise thickness
control.

Materials and Equipment:

PEALD reactor equipped with a direct N2 plasma source.

Silicon (100) wafers.

Neopentasilane (NPS) precursor.

High-purity nitrogen (N2) and argon (Ar) gases.

Procedure:
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e Substrate Preparation:

[e]

The deposition is typically performed on native oxide terminated silicon wafers.[6][7]
Standard wafer cleaning procedures can be applied if a pristine starting surface is
required.

e PEALD Cycle: A single PEALD cycle consists of four sequential steps:

Step 1: Neopentasilane Pulse: Introduce NPS vapor into the reaction chamber. The NPS
molecules adsorb and react on the substrate surface in a self-limiting manner.

Step 2: Purge: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted
NPS molecules and byproducts from the gas phase.

Step 3: N2 Plasma Exposure: Introduce N2 gas into the chamber and ignite a direct
plasma. The reactive nitrogen species react with the adsorbed NPS layer on the surface to
form a silicon nitride film. The plasma power and exposure time are critical parameters
that influence the film properties.[2][6][7]

Step 4: Purge: Purge the chamber again with an inert gas to remove any reaction
byproducts before starting the next cycle.

o Deposition Process:

[e]

Load the wafer into the PEALD reactor.

Heat the substrate to the desired deposition temperature, typically in the range of 250-300
°C.[6][7]

Repeat the PEALD cycle described above for the desired number of cycles to achieve the
target film thickness. The growth per cycle for NPS-based SiNx PEALD is approximately
1.4 Alcycle.[7]

The process conditions such as precursor pulse time, purge times, plasma power, and
plasma exposure time need to be optimized for the specific reactor and desired film
properties. A summary of typical conditions is provided in Table 2.
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o Post-Deposition Characterization:

Measure the film thickness and refractive index using ellipsometry.[6]

o

o Determine the film composition and stoichiometry using X-ray Photoelectron Spectroscopy
(XPS).

o Evaluate the film density using X-ray Reflectivity (XRR) or Rutherford Backscattering
Spectrometry (RBS).[8]

o Assess the conformality of the film on patterned substrates using Scanning Electron
Microscopy (SEM) or TEM.[7]

o Measure the wet etch rate in a dilute HF solution to gauge the film quality and density.[6]

[7]8]

Visualizations
Experimental Workflow for CVD of Epitaxial Silicon
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Caption: Workflow for CVD of epitaxial silicon using neopentasilane.
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Caption: A four-step PEALD cycle for silicon nitride deposition.
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Caption: Concerted reaction mechanism for neopentasilane during CVD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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